Naphthomycin J
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Overview
Description
Naphthomycin J is a natural product found in Streptomyces with data available.
Scientific Research Applications
Antineoplastic Activity
Naphthomycin J, along with other naphthomycins, has shown promising results in antineoplastic (anti-cancer) activity. A study found that naphthomycin displayed significant therapeutic activity against murine tumors, including Ehrlich carcinoma and IMC carcinoma, with a notable increase in life span in treated subjects. The compound exhibited potent cytotoxicity against leukemic cells, suggesting its potential in cancer treatment. Its mode of action includes the inhibition of various SH enzymes, particularly those involved in nucleic acid biosynthesis, which is unique among ansamycin antibiotics (Okabe et al., 1985).
Structural Analysis and Biosynthesis
Research has been conducted on the structural analysis and biosynthesis of naphthomycins, including Naphthomycin J. The biosynthesis of these compounds starts from 3-amino-5-hydroxybenzoic acid (AHBA) and involves a complex sequence of enzymatic reactions. The genomic region responsible for naphthomycin biosynthesis in Streptomyces sp. was identified, and the role of specific genes, such as the halogenase gene nat1 in chlorination of naphthomycins, was elucidated. Such insights are crucial for understanding and potentially manipulating the biosynthesis of naphthomycins for therapeutic purposes (Wu et al., 2011).
Therapeutic Potential
The therapeutic potential of Naphthomycin J and related compounds extends beyond their antineoplastic properties. Their biological activity against various pathogens, including bacteria and fungi, has been a subject of interest. For instance, the novel ansamycin, naphthomycin K, isolated from Streptomyces sp. showed evident cytotoxicity against certain cell lines, although it displayed no inhibitory activities against specific bacteria and Mycobacterium tuberculosis (Lu & Shen, 2007).
properties
Product Name |
Naphthomycin J |
---|---|
Molecular Formula |
C44H52N2O12S |
Molecular Weight |
833 g/mol |
IUPAC Name |
(2R)-2-acetamido-3-[[(7E,9S,10S,11S,12Z,14S,16E,20S,21S,22Z,24E,26Z)-4,10,14,20-tetrahydroxy-3,7,9,11,17,21-hexamethyl-6,18,28,32,34-pentaoxo-29-azatricyclo[28.3.1.05,33]tetratriaconta-1(33),2,4,7,12,16,22,24,26,30-decaen-31-yl]sulfanyl]propanoic acid |
InChI |
InChI=1S/C44H52N2O12S/c1-22-12-10-8-9-11-13-34(51)46-37-41(55)30-19-27(6)40(54)36(35(30)42(56)43(37)59-21-31(44(57)58)45-28(7)47)39(53)26(5)18-25(4)38(52)24(3)15-17-29(48)16-14-23(2)33(50)20-32(22)49/h8-15,17-19,22,24-25,29,31-32,38,48-49,52,54H,16,20-21H2,1-7H3,(H,45,47)(H,46,51)(H,57,58)/b9-8+,12-10-,13-11-,17-15-,23-14+,26-18+/t22-,24-,25-,29-,31-,32-,38-/m0/s1 |
InChI Key |
VEDOKYSBCNXSGP-FIDPMEEKSA-N |
Isomeric SMILES |
C[C@H]1/C=C\C=C\C=C/C(=O)NC2=C(C(=O)C3=C(C2=O)C=C(C(=C3C(=O)/C(=C/[C@@H]([C@H]([C@H](/C=C\[C@H](C/C=C(/C(=O)C[C@@H]1O)\C)O)C)O)C)/C)O)C)SC[C@@H](C(=O)O)NC(=O)C |
Canonical SMILES |
CC1C=CC=CC=CC(=O)NC2=C(C(=O)C3=C(C2=O)C=C(C(=C3C(=O)C(=CC(C(C(C=CC(CC=C(C(=O)CC1O)C)O)C)O)C)C)O)C)SCC(C(=O)O)NC(=O)C |
synonyms |
naphthomycin J |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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